1-(4-Bromophenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea typically involves the reaction of 4-bromoaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
- Large-scale reactors to handle the reactants.
- Continuous flow systems to ensure efficient mixing and reaction.
- Purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
- Oxidation products may include phenolic derivatives.
- Reduction products may include amines or alcohols.
- Substitution products depend on the nucleophile used and can vary widely.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Potential applications in the development of pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential therapeutic properties.
- May serve as a lead compound in drug discovery.
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea
- 1-(4-Fluorophenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea
Uniqueness
- The presence of the bromine atom in the bromophenyl group imparts unique reactivity and properties.
- The prop-1-en-2-yl substituted phenyl group adds to the compound’s complexity and potential applications.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic molecules. For more specific details, further research and experimental data would be required.
Properties
Molecular Formula |
C19H21BrN2O |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
InChI |
InChI=1S/C19H21BrN2O/c1-13(2)14-6-5-7-15(12-14)19(3,4)22-18(23)21-17-10-8-16(20)9-11-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |
InChI Key |
UILINQCNOUGMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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